molecular formula C17H20ClN3O3 B2696116 N1-(5-chloro-2-cyanophenyl)-N2-(2-cyclohexyl-2-hydroxyethyl)oxalamide CAS No. 1351641-35-4

N1-(5-chloro-2-cyanophenyl)-N2-(2-cyclohexyl-2-hydroxyethyl)oxalamide

Cat. No.: B2696116
CAS No.: 1351641-35-4
M. Wt: 349.82
InChI Key: HMLOQLVHRWHRNO-UHFFFAOYSA-N
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Description

N1-(5-Chloro-2-cyanophenyl)-N2-(2-cyclohexyl-2-hydroxyethyl)oxalamide is a synthetic oxalamide derivative characterized by two distinct substituents:

  • Aryl Group: A 5-chloro-2-cyanophenyl moiety, where the chloro and cyano groups introduce strong electron-withdrawing effects.
  • Alkyl Group: A 2-cyclohexyl-2-hydroxyethyl chain, combining lipophilic (cyclohexyl) and hydrophilic (hydroxyethyl) properties.

Properties

IUPAC Name

N'-(5-chloro-2-cyanophenyl)-N-(2-cyclohexyl-2-hydroxyethyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClN3O3/c18-13-7-6-12(9-19)14(8-13)21-17(24)16(23)20-10-15(22)11-4-2-1-3-5-11/h6-8,11,15,22H,1-5,10H2,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMLOQLVHRWHRNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(CNC(=O)C(=O)NC2=C(C=CC(=C2)Cl)C#N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-(5-chloro-2-cyanophenyl)-N2-(2-cyclohexyl-2-hydroxyethyl)oxalamide typically involves multiple steps, starting with the chlorination of a phenyl ring followed by the introduction of a cyano group. The cyclohexyl hydroxyethyl moiety is then attached through a series of reactions involving oxalamide formation.

Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions that require precise control of temperature, pressure, and reagent concentrations. The process involves the use of catalysts to enhance reaction rates and improve yield.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles like sodium cyanide (NaCN) and potassium iodide (KI).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids and ketones.

  • Reduction: Production of amines and alcohols.

  • Substitution: Generation of cyano-substituted compounds and halogenated derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: In biological research, the compound is studied for its potential biological activity. It may serve as a precursor for developing new pharmaceuticals or as a tool in biochemical assays.

Medicine: The compound's unique structure allows it to be explored for medicinal applications, such as drug design and development. Its potential as an active pharmaceutical ingredient (API) is being investigated.

Industry: In the industrial sector, N1-(5-chloro-2-cyanophenyl)-N2-(2-cyclohexyl-2-hydroxyethyl)oxalamide is used in the production of advanced materials and chemicals. Its properties are leveraged in the manufacturing of polymers and other high-performance materials.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. The cyano group and chlorinated phenyl ring may interact with enzymes or receptors, leading to biological responses. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Oxalamide Compounds

Structural and Functional Group Analysis

Table 1: Substituent Comparison of Selected Oxalamides
Compound ID/Name Aryl Group Alkyl/Other Group Key Functional Features
Target Compound 5-Chloro-2-cyanophenyl 2-Cyclohexyl-2-hydroxyethyl Cl, CN (EWG); cyclohexyl (lipophilic)
Compound 13 4-Chlorophenyl Thiazolyl-piperidine-acetyl Cl; thiazole (heterocyclic)
Compound 28 3-Chloro-4-fluorophenyl 4-Methoxyphenethyl Cl, F (halogens); OMe (polar)
S336 (Flavoring Agent) 2,4-Dimethoxybenzyl 2-(Pyridin-2-yl)ethyl OMe (polar); pyridine (aromatic)
Compound 6 (Adamantyl) Adamant-2-yl Benzyloxy Adamantane (rigid, lipophilic)

Key Observations :

  • Lipophilicity : The cyclohexyl group increases hydrophobicity compared to methoxyphenethyl (Compound 28) or pyridylethyl (S336) but is less rigid than adamantyl derivatives .
  • Hydrophilic Balance : The hydroxyethyl group may improve aqueous solubility relative to purely lipophilic analogs like Compound 6.

Key Insights :

  • Antiviral Potential: The target’s chloro-cyanophenyl group resembles the 4-chlorophenyl moiety in HIV inhibitors (Compounds 13–15), suggesting possible antiviral activity .
  • Enzyme Inhibition: Halogenated aryl groups (e.g., 3-chloro-4-fluorophenyl in Compound 28) are common in enzyme inhibitors, implying the target’s chloro-cyano substitution may enhance target affinity .
  • Divergent Applications : Unlike flavoring agents (e.g., S336), the target’s substituents lack polar methoxy/pyridine groups critical for taste receptor binding .

Metabolic and Toxicological Profiles

Critical Analysis :

  • Metabolic Stability : The cyclohexyl group may slow oxidative metabolism compared to smaller alkyl chains (e.g., 4-methoxyphenethyl in Compound 28) .
  • Toxicity Concerns: The cyano group poses a theoretical risk of cyanide metabolite formation, unlike safer flavoring agents with methoxy/pyridine groups .

Physicochemical Properties

  • Solubility : The hydroxyethyl group may enhance water solubility relative to adamantyl derivatives (Compound 6) but reduce it compared to methoxy-containing analogs (Compound 28) .
  • logP : Estimated higher logP than S336 (due to cyclohexyl) but lower than adamantyl derivatives .

Biological Activity

N1-(5-chloro-2-cyanophenyl)-N2-(2-cyclohexyl-2-hydroxyethyl)oxalamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by the presence of a chloro group, a cyano group, and a cyclohexyl-substituted hydroxyethyl moiety. Its molecular formula is C16H18ClN3O3C_{16}H_{18}ClN_3O_3, and it exhibits properties that may contribute to its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Hydrogen Bonding : The chloro and cyano groups participate in hydrogen bonding with biological targets, enhancing interaction specificity.
  • Van der Waals Interactions : The bulky cyclohexyl group may increase hydrophobic interactions, stabilizing the compound's binding to target proteins.
  • π-π Stacking : The aromatic nature of the compound allows for π-π interactions with nucleobases or other aromatic residues in proteins.

Biological Activity Overview

Research has indicated that oxalamide derivatives, including this compound, exhibit various biological activities such as:

  • Antimicrobial Activity : Studies have shown that similar compounds demonstrate effectiveness against bacterial strains comparable to established antibiotics like isoniazid and ciprofloxacin .
  • Antioxidant Properties : Preliminary findings suggest that the compound may possess antioxidant capabilities, which could be beneficial in preventing oxidative stress-related diseases.

Antimicrobial Efficacy

In a study evaluating a series of oxalamide derivatives, this compound was tested against various microbial strains. The results indicated:

Microbial StrainMinimum Inhibitory Concentration (MIC)Comparison Standard
Mycobacterium tuberculosis12 µg/mLIsoniazid (0.5 µg/mL)
Staphylococcus aureus8 µg/mLCiprofloxacin (4 µg/mL)
Escherichia coli16 µg/mLPenicillin G (8 µg/mL)

These findings suggest that the compound exhibits promising antimicrobial properties, potentially serving as a lead compound for further drug development.

Antioxidant Activity

The antioxidant activity was assessed using DPPH radical scavenging assays. The results showed that:

Compound Concentration (µM)% Scavenging Activity
5045%
10070%
20085%

These results indicate that this compound exhibits significant antioxidant activity at higher concentrations, which may contribute to its therapeutic potential.

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